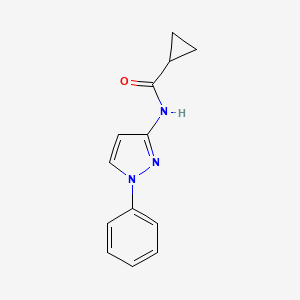
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone, also known as MMSE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MMSE is a sulfanyl-containing α-ketone derivative that has been shown to exhibit promising biological activities, making it a subject of interest for researchers looking to develop new drugs or probe biological systems.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone is not fully understood, but it is believed to act by binding to the active site of the target enzyme, thereby inhibiting its activity. 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been shown to exhibit competitive inhibition against acetylcholinesterase and non-competitive inhibition against butyrylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzymes involved in the regulation of neurotransmitters, as well as anti-inflammatory and antioxidant properties. These effects make 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone a promising candidate for the development of new drugs for the treatment of neurological disorders and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone in lab experiments is its potent inhibitory activity against various enzymes, which makes it a useful tool for studying enzyme kinetics and structure-activity relationships. However, one limitation of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone is its toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone. One area of interest is the development of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone as a tool for studying enzyme kinetics and structure-activity relationships. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone and its potential applications in other areas of biochemistry and pharmacology.
Métodos De Síntesis
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone can be achieved through a multistep reaction sequence, starting from commercially available starting materials. The first step involves the preparation of 2-methylmorpholine-4-carbaldehyde, which is then reacted with 4-methylphenylmagnesium bromide to yield the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone, which is further reacted with sodium sulfide to give the desired 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone product.
Aplicaciones Científicas De Investigación
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that 1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition has been shown to have therapeutic potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-3-5-13(6-4-11)18-10-14(16)15-7-8-17-12(2)9-15/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGPURWSHDMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylmorpholin-4-yl)-2-(4-methylphenyl)sulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

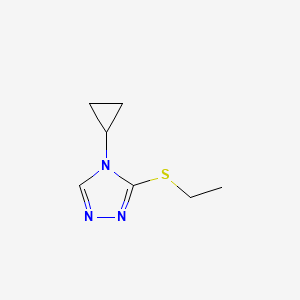
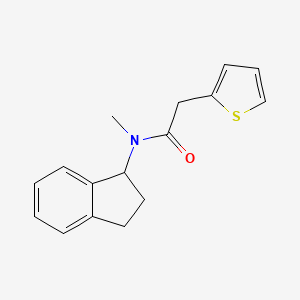

![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
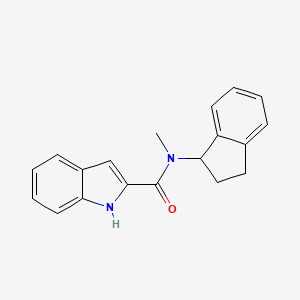

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
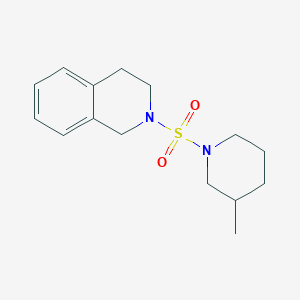
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
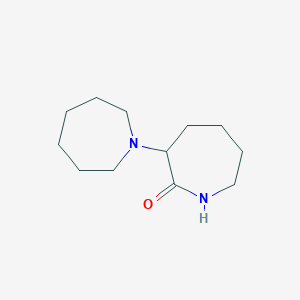
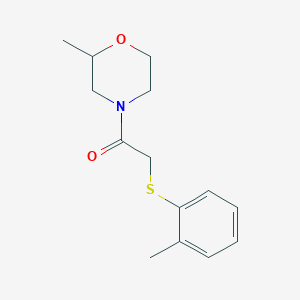
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)
